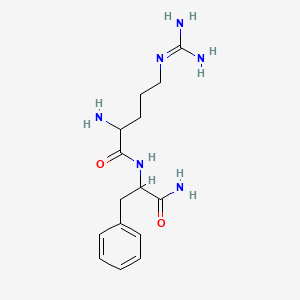
Arg-phe-NH2, hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arginylphenylalaninamide hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: The amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of arginylphenylalaninamide hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
Arginylphenylalaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide or other reactive nitrogen species.
Reduction: Reduction reactions can target the amide bond, potentially breaking it down into individual amino acids.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitric oxide (NO) and other nitrogen oxides.
Reduction: Free arginine and phenylalanine.
Substitution: Halogenated derivatives of phenylalanine.
科学的研究の応用
Arginylphenylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of arginylphenylalaninamide hydrochloride involves its interaction with specific molecular targets. The arginine residue can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide, a key signaling molecule. The phenylalanine residue can interact with aromatic amino acid receptors, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
Phenypressin: A neuropeptide with similar pharmacological properties, differing by the presence of phenylalanine in the second residue.
Taphalgin: A synthetic derivative of dermorphine with a similar structure and analgesic properties.
FE200041: A tetrapeptide with selective κ opioid receptor agonist activity.
Uniqueness
Arginylphenylalaninamide hydrochloride is unique due to its specific combination of arginine and phenylalanine, which imparts distinct biochemical properties. Its ability to interact with both nitric oxide synthase and aromatic amino acid receptors sets it apart from other peptides.
特性
IUPAC Name |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWLVDDIOZTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
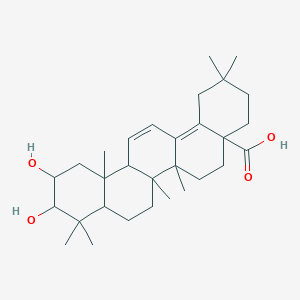
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)
![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)

![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
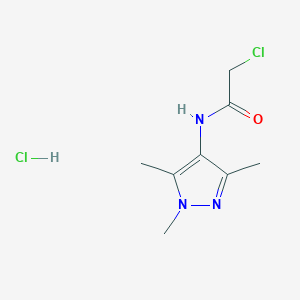
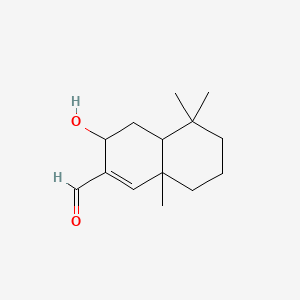

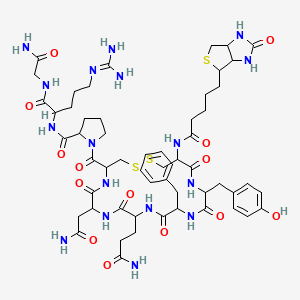
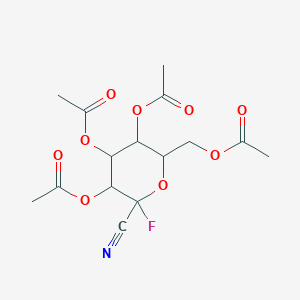
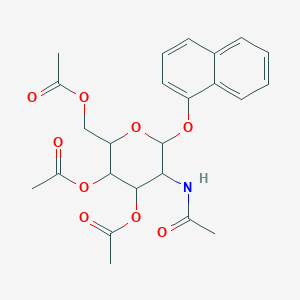

![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
